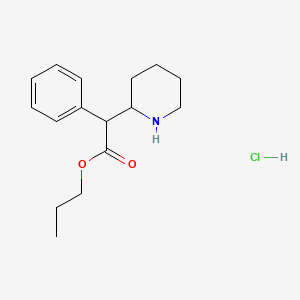
Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylphenidate hydrochloride is a piperidine-based stimulant drug closely related to methylphenidate. It is structurally characterized by the replacement of the methyl ester in methylphenidate with a propyl ester. This compound is known for its psychoactive properties and has been used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propylphenidate hydrochloride involves the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with propanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of propylphenidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Propylphenidate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Propylphenidate can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.
Medicine: Explored as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new psychoactive substances and cognitive enhancers
Mecanismo De Acción
Propylphenidate hydrochloride exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking their function and prolonging the action of these neurotransmitters .
Comparación Con Compuestos Similares
Methylphenidate: The most well-known compound, widely used for ADHD treatment.
Ethylphenidate: Similar to methylphenidate but with an ethyl ester.
Isopropylphenidate: Features an isopropyl ester, known for its sustained dopaminergic activity.
4-Fluoromethylphenidate: Contains a fluorine atom, offering unique pharmacological properties
Propylphenidate hydrochloride is unique due to its propyl ester, which affects its pharmacokinetic and pharmacodynamic profile, making it distinct from other phenidates .
Propiedades
Fórmula molecular |
C16H24ClNO2 |
|---|---|
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
propyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-12-19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H |
Clave InChI |
MWNJGZNPSNSPIL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















